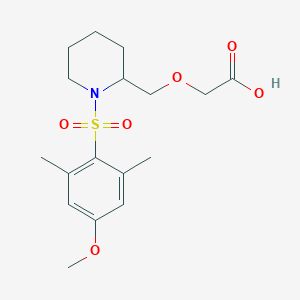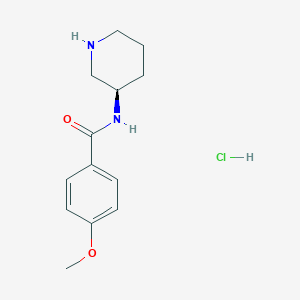
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid
Vue d'ensemble
Description
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid is a complex organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the methoxy and sulfonyl groups. The final step involves the introduction of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the sulfonyl group may yield a sulfide.
Applications De Recherche Scientifique
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid involves its interaction with specific molecular targets. The methoxy and sulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(4-Methoxyphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
- 2-((1-(4-Methylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
- 2-((1-(4-Ethoxyphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
Uniqueness
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which may enhance its biological activity and specificity. The combination of these functional groups with the piperidine ring and acetic acid moiety provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C17H25NO6S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C17H25NO6S/c1-12-8-15(23-3)9-13(2)17(12)25(21,22)18-7-5-4-6-14(18)10-24-11-16(19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H,19,20) |
Clé InChI |
MEHPEOSPGDRMKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2COCC(=O)O)C)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-phenyl-5h-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8367186.png)










